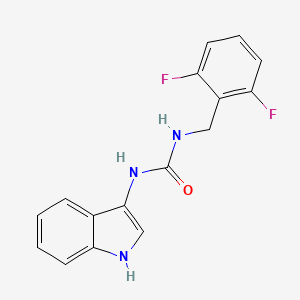
1-(2,6-difluorobenzyl)-3-(1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-difluorobenzyl)-3-(1H-indol-3-yl)urea is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in various fields of research, including cancer treatment and neurological disorders.
Scientific Research Applications
Synthesis and Reactivity
1-(2,6-difluorobenzyl)-3-(1H-indol-3-yl)urea, like its analogs, is involved in complex reactions and syntheses that highlight its potential in creating diverse molecular structures. For instance, studies on the reactions between indole-2,3-diones (isatins) and 2-aminobenzylamine have shown the formation of indolo[3,2-c]quinolin-6-ones, a process involving initial formation of a spiro compound that rearranges to a urea derivative and finally cyclizes to the target structure. This demonstrates the urea derivative's role in facilitating versatile cyclization reactions to yield complex heterocyclic compounds (Bergman et al., 2003).
Metal-Organic Frameworks (MOFs)
Another significant application is in the formation of metal-organic cages, where N,N'-bis(4-aminobenzyl)urea acts as a subcomponent in self-assembly with metal ions to create tetrahedral cages. This process exemplifies the structural versatility of urea derivatives in constructing complex, three-dimensional metal-organic frameworks (MOFs) that can encapsulate anions, demonstrating potential applications in catalysis, gas storage, and separation technologies (Yi et al., 2012).
Internal Standards for Analytical Methods
In analytical chemistry, derivatives similar to 1-(2,6-difluorobenzyl)-3-(1H-indol-3-yl)urea have been synthesized for use as internal standards in liquid chromatography-mass spectrometry (LC–MS) analyses. For example, the synthesis of deuterium-labeled AR-A014418, a compound with potential against cancer and neurodegenerative disorders, underscores the role of urea derivatives in developing precise, reliable analytical methods for drug pharmacokinetics studies (Liang et al., 2020).
Anti-HIV-1 Activity
Urea derivatives have also been evaluated for their biological activity, such as anti-HIV-1 activity. Research on 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives has highlighted the potential of these compounds as non-nucleoside HIV-1 reverse transcriptase inhibitors. Such studies are crucial for the development of new therapeutic agents against HIV-1, showcasing the biomedical relevance of urea derivatives (Sakakibara et al., 2015).
Catalysis and Chemical Conversion
Furthermore, the incorporation of urea groups into metal-organic frameworks has been shown to enhance CO2 conversion efficiency, suggesting a role for urea derivatives in catalyzing environmentally significant reactions. This highlights the potential of these compounds in addressing challenges related to CO2 accumulation and utilization (Wei & Ye, 2019).
properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c17-12-5-3-6-13(18)11(12)8-20-16(22)21-15-9-19-14-7-2-1-4-10(14)15/h1-7,9,19H,8H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRYCGLZXOOVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorobenzyl)-3-(1H-indol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B2723803.png)

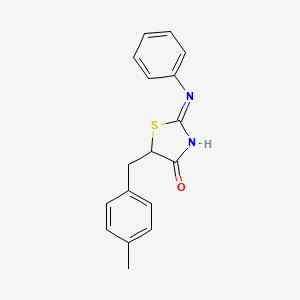
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B2723807.png)
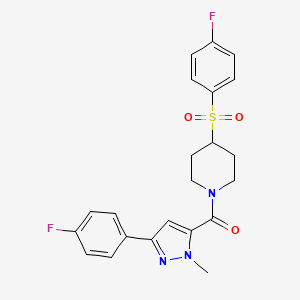
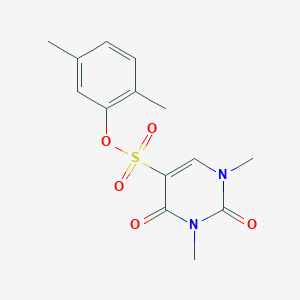

![5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid](/img/structure/B2723814.png)
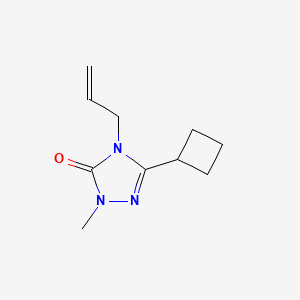
![(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2723816.png)
![4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B2723817.png)
![methyl (2S,4R)-1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2723818.png)
